1,3-Di(pyridin-4-yl)benzene
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Overview
Description
1,3-Di(pyridin-4-yl)benzene is an organic compound with the molecular formula C16H12N2. It consists of a benzene ring substituted with two pyridine rings at the 1 and 3 positions. This compound is known for its unique structural properties, making it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di(pyridin-4-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. In this method, a halogenated benzene derivative reacts with a pyridine boronic acid or ester in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Another method involves the cyclization of bisphenylamides in the presence of a mixture of phosphorus oxide and oxychloride. This method is particularly useful for synthesizing functionalized derivatives of this compound .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki-Miyaura cross-coupling reaction is favored due to its high yield and mild reaction conditions. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(pyridin-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
1,3-Di(pyridin-4-yl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is used in the design of biologically active molecules, including potential drug candidates.
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 1,3-di(pyridin-4-yl)benzene and its derivatives depends on their specific applications. In medicinal chemistry, the compound interacts with molecular targets such as enzymes, receptors, and DNA. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In the case of anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Di(pyridin-4-yl)benzene can be compared with other similar compounds, such as:
1,4-Di(pyridin-4-yl)benzene: This compound has pyridine rings substituted at the 1 and 4 positions of the benzene ring.
1,3-Di(pyridin-2-yl)benzene: This compound has pyridine rings substituted at the 1 and 3 positions, but with the nitrogen atoms in the 2 positions of the pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(3-pyridin-4-ylphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGVWHHZHJNDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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